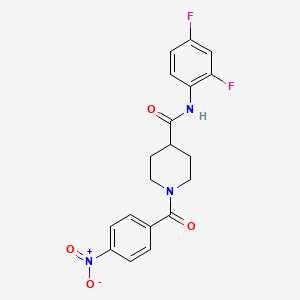![molecular formula C23H25FN4O4 B3532100 [4-(4-Fluorophenyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone](/img/structure/B3532100.png)
[4-(4-Fluorophenyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone
Übersicht
Beschreibung
[4-(4-Fluorophenyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone is a complex organic compound that features both fluorophenyl and nitrobenzoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and piperidine intermediates, followed by the introduction of the fluorophenyl and nitrobenzoyl groups. Common reagents used in these reactions include fluorobenzene, nitrobenzoyl chloride, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to produce the compound at an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(4-Fluorophenyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(4-Fluorophenyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of fluorophenyl and nitrobenzoyl groups on biological systems. It may serve as a model compound for drug development and pharmacological studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the nitrobenzoyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-(4-Fluorophenyl)piperazin-1-yl]-[1-(4-chlorobenzoyl)piperidin-4-yl]methanone
- [4-(4-Fluorophenyl)piperazin-1-yl]-[1-(4-methylbenzoyl)piperidin-4-yl]methanone
Uniqueness
Compared to similar compounds, [4-(4-Fluorophenyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone is unique due to the presence of both fluorophenyl and nitrobenzoyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c24-19-3-7-20(8-4-19)25-13-15-27(16-14-25)23(30)18-9-11-26(12-10-18)22(29)17-1-5-21(6-2-17)28(31)32/h1-8,18H,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNXBSVVYRFNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dimethylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzamide](/img/structure/B3532018.png)
![2-{2-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3532022.png)

![2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3532024.png)
![2-(2,6-dimethylphenoxy)-N-[[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B3532038.png)


![N-(2-bromo-4,5-dimethylphenyl)-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3532049.png)
![3-bromo-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B3532052.png)
![2,5-dichloro-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B3532065.png)

![(5Z)-5-[[5-(4-bromo-3-methylphenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3532083.png)
![2-bromo-N-(2-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3532099.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenylbutanamide](/img/structure/B3532116.png)
